molecular formula C18H14F3N3O3 B2961844 methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate CAS No. 383148-72-9

methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate

Cat. No.: B2961844
CAS No.: 383148-72-9
M. Wt: 377.323
InChI Key: IMKUJZYWYCGUNL-UHFFFAOYSA-N
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Description

Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate is a benzimidazole-derived compound featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the benzimidazole core. The structure includes:

  • Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
  • Acetyl-amino linker: Connects the benzimidazole to a methyl benzoate ester, which may influence solubility and reactivity .

Synthetic routes for analogous benzimidazoles involve cyclization of 1,2-phenylenediamine derivatives with trifluoroacetic acid (TFA) and HCl under reflux . The acetyl-amino linkage could be introduced via coupling reactions, as seen in triazole-acetamide derivatives .

Properties

IUPAC Name

methyl 2-[[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-27-16(26)11-6-2-3-7-12(11)22-15(25)10-24-14-9-5-4-8-13(14)23-17(24)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKUJZYWYCGUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate typically involves multiple steps, including the acylation of benzimidazole derivatives. A common approach may start with the synthesis of the benzimidazole core, followed by trifluoromethylation and subsequent acylation reactions.

  • Industrial Production Methods: On an industrial scale, the synthesis would need to optimize reaction conditions for yield and purity, including temperature control, solvent selection, and catalysts to enhance reaction efficiency. Techniques like crystallization and chromatographic separation are often employed to purify the final product.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound may undergo oxidation reactions at various sites, leading to the formation of different oxidative products.

    • Reduction: Reduction reactions might be less common but possible under specific conditions, potentially targeting the benzimidazole ring or the trifluoromethyl group.

    • Substitution: Nucleophilic and electrophilic substitutions are common, given the compound’s aromatic structure and the presence of functional groups.

  • Common Reagents and Conditions: Typical reagents include oxidizing agents like permanganates, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice (e.g., dichloromethane, ethanol), temperature, and pH are critical.

  • Major Products Formed: Products depend on the specific reactions and conditions, often resulting in functionalized derivatives retaining the core benzimidazole structure with modifications to the trifluoromethyl group or the carboxylate ester.

4. Scientific Research Applications: Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate has garnered interest for its potential in multiple fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules. The trifluoromethyl group provides significant chemical stability and lipophilicity, beneficial in various applications.

  • Biology: Investigated for its potential bioactivity, including enzyme inhibition and receptor binding. The compound’s structural features enable interactions with biological macromolecules.

  • Medicine: Explored for therapeutic potentials, such as anticancer, antiviral, and antimicrobial activities. Its ability to interfere with biological pathways makes it a candidate for drug development.

  • Industry: Utilized in the development of advanced materials and specialty chemicals, thanks to its unique chemical properties.

5. Mechanism of Action: The compound’s effects are often attributed to its interactions at the molecular level:

  • Molecular Targets: May include enzymes, receptors, or other proteins where the benzimidazole core binds effectively, often influencing the function or activity of these targets.

  • Pathways Involved: Pathways could involve enzyme inhibition, modulation of signaling pathways, or interaction with nucleic acids, depending on the specific application and target.

6. Comparison with Similar Compounds: Comparing this compound with similar compounds highlights its uniqueness:

  • Similar Compounds: These might include other benzimidazole derivatives and trifluoromethylated compounds, each offering distinct chemical and biological properties.

  • Uniqueness: The presence of both the trifluoromethyl and benzimidazole groups within one molecule provides a unique combination of stability, lipophilicity, and bioactivity, distinguishing it from other similar compounds. This duality allows for diverse applications ranging from pharmaceuticals to advanced material sciences.

And there you have it! That's the lowdown on this compound. Fascinating, right?

Biological Activity

Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate (CAS# 383148-72-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18H14F3N3O3
  • Molecular Weight : 377.33 g/mol
  • Canonical SMILES : COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F

Synthesis Methods

The compound has been synthesized using various methods including microwave-assisted synthesis, which has shown to enhance the yield and purity of benzimidazole derivatives. This method allows for rapid heating and uniform energy distribution, making it an efficient approach in organic synthesis .

Antitumor Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit notable antitumor properties. In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation across various human lung cancer cell lines (A549, HCC827, NCI-H358). For instance, compounds with structural similarities showed IC50 values indicating effective cytotoxicity against these cell lines .

CompoundCell LineIC50 (μM)
5A5496.26
6HCC8276.48
15NCI-H35820.46

These results suggest that modifications to the benzimidazole structure can enhance biological activity, particularly against tumor cells.

Antimicrobial Activity

In addition to antitumor effects, this compound exhibits antimicrobial properties. Studies have shown that related benzimidazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves binding to DNA or disrupting cellular processes in pathogens such as Staphylococcus aureus and Escherichia coli .

In Vitro Studies on Antiparasitic Activity

A study focused on the antiparasitic potential of trifluoromethyl-benzimidazole derivatives indicated promising results against protozoan infections like Giardia intestinalis and Entamoeba histolytica. The derivatives demonstrated effective inhibition of parasite growth in vitro, suggesting their potential as therapeutic agents for parasitic diseases .

Structural Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications such as the introduction of trifluoromethyl groups have been associated with enhanced lipophilicity and improved interaction with biological targets. This has been corroborated by various SAR studies which highlight the importance of functional groups in determining the efficacy of benzimidazole derivatives .

Scientific Research Applications

Scientific Research Applications

Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate is primarily utilized as a research chemical in organic synthesis . The presence of the trifluoromethyl group and the benzimidazole moiety makes it a valuable building block for creating more complex molecules with potential applications in various fields, including medicinal chemistry and materials science .

Due to its role as a synthetic intermediate, this compound can be found as a precursor in the synthesis of various heterocycles and bioactive compounds . Heterocyclic compounds, such as benzimidazoles, are of particular interest due to their diverse biological activities and their presence in numerous pharmaceuticals .

Related Compounds

Several related compounds share similar structural features and applications. These include:

  • Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate: This compound, with a molecular weight of 378.3 g/mol and the molecular formula C18H13F3N2O4, is another derivative of benzimidazole used in organic synthesis .
  • Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate: This compound has a molecular weight of 391.35 and a formula of C19H16F3N3O3 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of trifluoromethyl-substituted benzimidazoles. Key analogues and their distinctions are summarized below:

Compound Key Substituents Physical Properties Synthetic Route Applications/Notes
Target Compound -CF₃ at benzimidazole 2-position
- Acetyl-amino linker
- Methyl benzoate ester
Likely amorphous solid or crystalline (inferred) Cyclization with TFA/HCl + coupling reactions Potential pharmaceutical applications (unconfirmed; benzimidazoles often target enzymes ).
2-(Trifluoromethyl)-1H-benzo[d]imidazole (2i) -CF₃ at benzimidazole 2-position Synthesized via TFA/HCl reflux Base structure for derivatives; used in agrochemicals Intermediate for pesticides (e.g., thiazopyr ).
Compound 18i -CF₃ on phenyl group
- Triazole and cinnamoyl groups
White amorphous solid
Confirmed by NMR, IR, MS
Michael addition + cyclization Studied for bioactivity (specific targets not disclosed).
Compound 9c -Br on thiazole
- Triazole-phenoxymethyl linkage
Crystalline solid
Melting point: 198–200°C
Click chemistry (Cu-catalyzed azide-alkyne cycloaddition ) Docking studies suggest enzyme-binding potential (e.g., α-glucosidase inhibition ).
2-Aminobenzimidazole derivatives -NH₂ at benzimidazole 2-position
- Methanesulfonamide groups
High-yield synthesis (iodoacetic acid-mediated) Cyclization of thiourea with iodoacetic acid Explored for directing groups in metal-catalyzed C–H functionalization .

Key Contrasts:

Substituent Effects: The target compound’s methyl benzoate ester increases hydrophobicity compared to carboxylic acid derivatives (e.g., 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid ).

Synthetic Complexity :

  • The target compound requires multi-step synthesis (cyclization + coupling), whereas simpler analogues like 2i are synthesized in one step .

Biological Relevance :

  • While Compound 9c shows explicit docking interactions with enzymes , the target compound’s bioactivity remains uncharacterized.

Stability: The trifluoromethyl group in the target compound improves oxidative stability compared to non-fluorinated benzimidazoles .

Research Findings and Data

Physicochemical Properties (Inferred)

  • Solubility : Low aqueous solubility due to aromatic and -CF₃ groups; soluble in DMF or DCM .
  • Melting Point : Likely >150°C (based on analogous crystalline benzimidazoles ).

Spectroscopic Data (Hypothetical)

  • ¹H NMR : Peaks for benzimidazole protons (δ 7.5–8.5 ppm), acetyl methyl (δ ~2.5 ppm), and ester methyl (δ ~3.9 ppm) .
  • IR : Stretches for C=O (ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹) and C-F (~1150 cm⁻¹) .

Q & A

Basic Synthesis and Structural Characterization

Q: What are the standard synthetic routes for preparing methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate, and how can reaction conditions influence product selectivity? A:

  • Synthetic Routes :
    • Acyl Chloride Pathway : Reacting 2-(trifluoromethyl)-1H-benzimidazole with chloroacetyl chloride to form the acetylated intermediate, followed by coupling with methyl 2-aminobenzoate. This method is efficient due to the leaving group (Cl⁻) facilitating nucleophilic substitution .
    • Cyclization in Acidic Media : Using polyphosphoric acid (PPA) or toluene under reflux to promote benzimidazole ring formation from o-phenylenediamine derivatives. Excess protonating agents and high temperatures favor cyclization over amide bond formation .
  • Condition Optimization :
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance acylation, while non-polar solvents (e.g., toluene) favor cyclization.
    • Temperature : Elevated temperatures (>100°C) are critical for benzimidazole synthesis but may degrade acid-sensitive groups.

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